2-(Cyanomethyl)-4-fluorobenzimidazole
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Overview
Description
2-(Cyanomethyl)-4-fluorobenzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-4-fluorobenzimidazole typically involves the reaction of 4-fluoro-1,2-phenylenediamine with cyanoacetic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used . One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the cyclization of the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes that include the preparation of intermediate compounds, purification steps, and final cyclization reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Cyanomethyl)-4-fluorobenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzimidazoles with different functional groups.
Scientific Research Applications
2-(Cyanomethyl)-4-fluorobenzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antiviral, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(Cyanomethyl)-4-fluorobenzimidazole involves its interaction with biological macromolecules such as DNA and proteins. The cyano group and the fluorine atom can enhance the compound’s ability to bind to specific molecular targets, leading to the inhibition of enzymatic activities or the disruption of cellular processes . The exact molecular pathways involved may vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Cyanomethyl)benzimidazole: Lacks the fluorine atom, which can result in different chemical and biological properties.
4-Fluorobenzimidazole: Lacks the cyano group, affecting its reactivity and interactions with biological targets.
Uniqueness
2-(Cyanomethyl)-4-fluorobenzimidazole is unique due to the presence of both the cyano group and the fluorine atom, which can synergistically enhance its chemical reactivity and biological activity. This dual substitution pattern can lead to improved binding affinity to molecular targets and increased potency in various applications .
Properties
IUPAC Name |
2-(4-fluoro-1H-benzimidazol-2-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN3/c10-6-2-1-3-7-9(6)13-8(12-7)4-5-11/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGURHUDMIFIAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N2)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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